molecular formula C15H8Cl3N3OS B14874762 2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14874762
M. Wt: 384.7 g/mol
InChI Key: RVYWIZLEHFRMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, thiadiazole derivatives, and other heterocyclic compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with various biological pathways, leading to changes in cellular processes such as cell division, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This ring structure allows the compound to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H8Cl3N3OS

Molecular Weight

384.7 g/mol

IUPAC Name

2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H8Cl3N3OS/c16-8-5-6-9(12(18)7-8)13(22)19-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,(H,19,21,22)

InChI Key

RVYWIZLEHFRMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.